molecular formula C14H11ClO2 B3031256 2-(Phenoxymethyl)benzoyl chloride CAS No. 21733-94-8

2-(Phenoxymethyl)benzoyl chloride

Cat. No.: B3031256
CAS No.: 21733-94-8
M. Wt: 246.69 g/mol
InChI Key: JEVCFPPYJUBGIO-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzoyl chloride is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCFPPYJUBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576749
Record name 2-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21733-94-8
Record name 2-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenoxymethyl Benzoyl Chloride and Its Analogs

Precursor Synthesis Strategies

The formation of 2-(phenoxymethyl)benzoic acid and its derivatives is a critical first step. Two primary methodologies have been established: phthalide-based approaches and the Williamson ether synthesis.

Synthesis of 2-(Phenoxymethyl)benzoic Acid Derivatives

A common and effective method for synthesizing 2-(phenoxymethyl)benzoic acids involves the reaction of phthalide (B148349) with potassium phenoxides. google.com This reaction is typically carried out under basic conditions. google.com The process involves converting a phenol (B47542) into its corresponding phenolate, which then reacts with a lactone, such as phthalide. google.com The resulting 2-(phenoxymethyl)benzoic acid can then be further processed. google.com

The reaction of phthalide with phenoxides is a key step in the synthesis of various compounds. For instance, it is a crucial part of the preparation of E-oxime ethers of phenylglyoxylic acid esters. google.com In this process, a phenol is first converted to its phenolate, which is then mixed with a lactone and reacted in a molten state to produce 2-phenoxymethylbenzoic acid. google.com

It's noteworthy that phthalimide (B116566), a related compound, can be prepared by heating phthalic anhydride (B1165640) with aqueous ammonia (B1221849) or by fusing the anhydride with ammonium (B1175870) carbonate. byjus.com The imino hydrogen in phthalimide is acidic, allowing it to form salts like potassium phthalimide, which is utilized in the Gabriel synthesis of primary amines. byjus.comscribd.comdoubtnut.com

The Williamson ether synthesis provides an alternative route to ethers by reacting an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org This SN2 reaction is highly effective for forming ethers from various alcohols and alkyl halides. masterorganicchemistry.comyoutube.com

In the context of synthesizing 2-(phenoxymethyl)benzoic acid precursors, this method can be applied by reacting a phenoxide with methyl 2-(bromomethyl)benzoate. ambeed.comnih.govchemicalbook.com Methyl 2-(bromomethyl)benzoate is a reactant used in the preparation of compounds with potential neuroprotective activity. chemicalbook.com However, a significant challenge with this precursor is its thermal instability, as it can decompose and cyclize at room temperature. google.com

The Williamson ether synthesis is versatile and can be used to create a wide range of ethers. masterorganicchemistry.com For example, reacting phenol with sodium hydroxide (B78521) to form sodium phenoxide, followed by a reaction with methyl bromide, yields anisole. youtube.com The reaction conditions, such as the choice of base and solvent, can be adjusted to optimize the yield and minimize side reactions like elimination, which can compete with the desired substitution, especially with bulky bases or secondary and tertiary alkyl halides. masterorganicchemistry.comyoutube.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the 2-(phenoxymethyl)benzoic acid precursor. researchgate.net Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the specific base used.

In phthalide-based syntheses, the reaction of the alcohol with phthalide often requires high temperatures, typically at least 100°C, to proceed effectively. google.com The choice of base is also critical. For example, in the synthesis of tricyclic α-oxy carboxylic acid derivatives starting from guaiacol, a methoxide (B1231860) solution is used, and the reaction is heated to 180-190°C after the removal of methanol. google.com

For the Williamson ether synthesis, the choice of a strong, non-nucleophilic base is important to deprotonate the phenol without causing unwanted side reactions. Sodium hydride (NaH) is a common choice for this purpose. masterorganicchemistry.com The solvent also plays a significant role; polar aprotic solvents are often preferred for SN2 reactions.

Chlorination Reagents and Conditions for Carboxylic Acid to Acyl Chloride Conversion

The final step in the synthesis of 2-(phenoxymethyl)benzoyl chloride is the conversion of the carboxylic acid group of 2-(phenoxymethyl)benzoic acid into an acyl chloride.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids into their corresponding acyl chlorides. fiveable.memasterorganicchemistry.comrsc.org This transformation is a key step in many organic syntheses because acyl chlorides are more reactive than the parent carboxylic acids, making them valuable intermediates for further reactions. fiveable.memasterorganicchemistry.com

The reaction of a carboxylic acid with thionyl chloride replaces the hydroxyl (-OH) group with a chlorine atom, forming the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.comyoutube.com The reaction is often performed in a suitable solvent like toluene (B28343), and heating may be required to drive the reaction to completion. chemicalbook.com For instance, 2-(2-methylphenoxymethyl)benzoic acid is converted to its acyl chloride by reacting it with thionyl chloride in toluene at 70°C. chemicalbook.com Similarly, benzoic acid reacts with thionyl chloride to form benzoyl chloride. doubtnut.com

To enhance the reaction rate, a catalyst such as N,N-dimethylformamide (DMF) or pyridine (B92270) can be used. rsc.orggoogle.com The reaction should be conducted with care, typically in a fume hood, due to the evolution of toxic gases. youtube.comresearchgate.net

Table of Research Findings:

Precursor Synthesis MethodKey ReactantsTypical ConditionsProduct
Phthalide-Based Approach Phthalide, Potassium PhenoxideBasic conditions, often high temperatures (e.g., 180-190°C in the melt) google.com2-(Phenoxymethyl)benzoic Acid
Williamson Ether Synthesis Methyl 2-(bromomethyl)benzoate, PhenoxideStrong base (e.g., NaH), suitable solventMethyl 2-(phenoxymethyl)benzoate

Table of Chlorination Reaction:

Carboxylic AcidChlorinating AgentReaction ConditionsProduct
2-(Phenoxymethyl)benzoic Acid Thionyl Chloride (SOCl₂)Toluene, 70°C chemicalbook.comThis compound
Benzoic Acid Thionyl Chloride (SOCl₂)-Benzoyl Chloride doubtnut.com
Solvent Effects on Acyl Chloride Formation

The selection of an appropriate solvent is crucial for the successful synthesis of acyl chlorides from carboxylic acids. The solvent not only facilitates the dissolution of reactants but can also influence the reaction rate and the ease of product purification. Common solvents employed in the synthesis of this compound and its analogs include 1,2-dichloroethane (B1671644) and xylene.

1,2-Dichloroethane: This chlorinated hydrocarbon is often used as a solvent in acylation reactions. Its relatively high boiling point (83.5 °C) allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. Furthermore, its ability to dissolve a wide range of organic compounds makes it a versatile choice. In the context of acyl chloride synthesis, it provides a non-reactive medium for the chlorinating agent to react with the carboxylic acid.

Xylene: As an aromatic hydrocarbon, xylene exists as a mixture of three isomers (ortho-, meta-, and para-xylene) and has a higher boiling range (138-144 °C) than 1,2-dichloroethane. This property makes it suitable for reactions requiring higher temperatures to proceed to completion. For instance, the synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid, a precursor to its corresponding acyl chloride, utilizes xylene as a solvent. researchgate.net The reaction of p-cresol (B1678582) with phthalide is carried out in xylene at a temperature of 150-200°C. researchgate.net

The choice between these solvents often depends on the specific chlorinating agent used and the desired reaction temperature. For instance, when using reagents like oxalyl chloride or thionyl chloride, the reaction can often be carried out at or below room temperature, making a solvent like dichloromethane (B109758) a suitable alternative. orgsyn.org

A study on the synthesis of 4-phenoxybenzoyl chloride, an analog of the target compound, employed toluene as the solvent for the acylation reaction. google.com This suggests that aromatic hydrocarbons are generally effective solvents for this type of transformation.

The following table summarizes the solvents used in the synthesis of related acyl chlorides:

SolventReactantsConditionsReference
1,2-Dichloroethane4-Amylbenzene, Oxalyl chloride, Aluminum chloride20-25°C orgsyn.org
Xylenep-Cresol, Phthalide150-200°C researchgate.net
Toluene4-Phenoxybenzoic acid, Acylating reagentReflux google.com
Dichloromethane4-Phenoxybenzoic acid, Oxalyl chloride, DMF (cat.)0°C to 25°C orgsyn.org
Acetone2-Aminothiobenzamide, Benzoyl chloride, Triethylamine (B128534)Room Temperature nih.gov
Reaction Temperature and Duration Optimization

Optimizing the reaction temperature and duration is critical for maximizing the yield and purity of this compound. These parameters are highly dependent on the reactivity of the starting carboxylic acid and the chosen chlorinating agent.

Generally, the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or oxalyl chloride can be exothermic. Therefore, the initial addition of the chlorinating agent is often performed at a reduced temperature, such as 0°C, to control the reaction rate and prevent the formation of byproducts. orgsyn.org Following the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a prolonged period to ensure complete conversion.

For example, in the synthesis of 4-phenoxybenzoyl chloride, oxalyl chloride was added to a solution of 4-phenoxybenzoic acid in dichloromethane at 0°C. The reaction mixture was then stirred at 25°C for 16 hours. orgsyn.org Similarly, a method for synthesizing high-purity benzoyl chloride from benzoic acid and thionyl chloride involved a reaction at 50°C for 1.5 to 2 hours. google.com

In some cases, higher temperatures are necessary to drive the reaction to completion. The synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid, a necessary precursor, is conducted at a significantly higher temperature of 150-200°C for 3 hours in xylene. researchgate.net

The duration of the reaction is also a key factor. Insufficient reaction time can lead to incomplete conversion of the carboxylic acid, while excessively long durations may promote the formation of degradation products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is a common practice to determine the optimal reaction time. researchgate.net

The table below provides examples of reaction conditions for the synthesis of related acyl chlorides:

ReactantsTemperatureDurationReference
4-Phenoxybenzoic acid, Oxalyl chloride, DMF (cat.)0°C then 25°C16 hours orgsyn.org
Benzoic acid, Thionyl chloride, DMF (cat.)50°C1.5 - 2 hours google.com
2-Aminothiobenzamide, Benzoyl chloride, TriethylamineRoom Temperature0.5 - 1 hour nih.gov
p-Cresol, Phthalide150-200°C3 hours researchgate.net

Alternative and Novel Synthetic Routes

While traditional methods for synthesizing acyl chlorides using reagents like thionyl chloride and oxalyl chloride are well-established, there is ongoing research into alternative and more sustainable synthetic pathways.

Exploration of Catalytic Systems for Direct Acyl Chloride Synthesis

The direct conversion of carboxylic acids to acyl chlorides using catalytic systems represents a significant advancement in synthetic chemistry. These methods aim to reduce the use of stoichiometric and often hazardous chlorinating agents.

One approach involves the use of a Vilsmeier-type reagent, formed from the reaction of a formamide (B127407) with a chlorinating agent like phosgene (B1210022) or oxalyl chloride, as a catalyst. google.com For instance, N,N-dimethylformamide (DMF) is commonly used as a catalyst in reactions with oxalyl chloride or thionyl chloride. orgsyn.orggoogle.com The DMF reacts with the chlorinating agent to form a Vilsmeier intermediate, which then activates the carboxylic acid for nucleophilic attack by the chloride ion.

Research has also explored the use of other catalytic systems. For example, a method for the synthesis of amides from carboxylic acids utilizes indium(III) trifluoromethanesulfonate (B1224126) as a catalyst, proceeding through an in-situ generated acyl chloride or activated ester intermediate. researchgate.net While not a direct synthesis of the isolated acyl chloride, this highlights the potential for metal-based catalysts in activating carboxylic acids.

Another innovative approach involves the use of cyanuric chloride in the presence of triethylamine and DMF to convert 2-(4-methyl-phenoxymethyl)benzoic acid into its corresponding acyl chloride. researchgate.net This method provides an alternative to traditional chlorinating agents.

Development of Greener Synthetic Pathways for this compound

The development of "greener" synthetic pathways is a major focus in modern chemistry, aiming to reduce environmental impact and improve safety. For the synthesis of this compound, this involves exploring less hazardous reagents and more atom-economical reactions.

Traditional chlorinating agents like phosgene are highly toxic, and even thionyl chloride and oxalyl chloride produce corrosive HCl gas as a byproduct. researchgate.netchemguide.co.uk While oxalyl chloride is considered milder than thionyl chloride, it can decompose to produce carbon monoxide and the carcinogenic dimethylcarbamoyl chloride in the presence of DMF. wikipedia.org

One strategy for a greener synthesis is the use of solid-supported reagents or catalysts that can be easily separated from the reaction mixture and potentially recycled. For instance, the use of KF/Al2O3 as a heterogeneous base catalyst has been reported for the synthesis of 2-substituted benzothiazoles from o-aminothiophenols and carboxylic acid chlorides, demonstrating the potential for solid catalysts in related reactions. mdpi.com

Another avenue of exploration is the use of alternative activating agents. Trichlorotriazine (TCT), activated by a catalytic amount of a formamide, has been developed as a cost-effective reagent for the formation of acyl chlorides from carboxylic acids. researchgate.net While TCT itself has toxicity concerns, this approach represents a move away from more hazardous traditional reagents. researchgate.net

The ideal green synthesis of this compound would involve a catalytic process with high atom economy, using non-toxic and renewable starting materials, and generating minimal waste. While this ideal has not yet been fully realized, the ongoing research into new catalytic systems and alternative reagents is a promising step in this direction.

Mechanistic Investigations of Reactions Involving 2 Phenoxymethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Reaction with Thiocyanate (B1210189) Anions for Acyl Isothiocyanate Formation

The reaction of 2-(phenoxymethyl)benzoyl chloride with thiocyanate anions (SCN⁻) provides a direct route to the corresponding acyl isothiocyanate. This transformation is a classic example of nucleophilic acyl substitution where the thiocyanate ion acts as the nucleophile.

Acyl isothiocyanates are often generated in situ and used immediately in subsequent reactions due to their reactivity. The synthesis typically involves treating the acyl chloride with a thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in an aprotic solvent like acetonitrile (B52724). google.comarkat-usa.org The reaction proceeds rapidly, often at room temperature. google.com For instance, benzoyl chloride reacts with ammonium thiocyanate in acetonitrile to form a white precipitate of the isothiocyanate within minutes. google.com This in situ generation is advantageous as it avoids the isolation of the often-sensitive acyl isothiocyanate intermediate. The resulting acyl isothiocyanate is then ready to react with a variety of nucleophiles, such as amines, to form acylthioureas. google.com

Aminolysis Reactions for Benzamide (B126) Derivatives

Aminolysis, the reaction of an acyl chloride with an amine, is a widely used method for the synthesis of amides. In the case of this compound, this reaction leads to the formation of 2-(phenoxymethyl)benzamide derivatives.

Primary amines are potent nucleophiles that readily react with acyl chlorides like this compound to yield stable benzamides. tardigrade.in The reaction, known as benzoylation when benzoyl chloride is the acylating agent, proceeds via the nucleophilic acyl substitution mechanism. tardigrade.in The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. chegg.com This is followed by the departure of the chloride ion and a proton from the nitrogen, often facilitated by a second equivalent of the amine or a non-nucleophilic base, to yield the corresponding N-substituted benzamide.

In molecules containing multiple nucleophilic sites, the high reactivity of the primary amino group often leads to selective acylation. For example, in reactions involving aminophenols or aminothiols with acyl chlorides containing other functionalities, the primary amine is typically the most reactive site. researchgate.net

Kinetic studies on the aminolysis of benzoyl chlorides provide valuable insights into the reaction mechanism. The rates of these reactions are influenced by the substituents on both the benzoyl chloride and the amine, as well as the solvent. For the reaction of substituted benzoyl chlorides with aniline (B41778) in benzene (B151609), the rates are affected by the position of the substituent on the benzene ring. rsc.org Generally, the reaction is first-order in each reactant. rsc.org The nature of the leaving group on the acylating agent and the structure of the attacking amine also play a crucial role in the reaction kinetics. rsc.org

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on the acyl chloride group, the two aromatic rings—the benzoyl ring and the phenoxy ring—can potentially undergo electrophilic aromatic substitution (EAS). In an EAS reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com

The acyl group of the benzoyl chloride is an electron-withdrawing group, which deactivates the aromatic ring it is attached to, making it less susceptible to electrophilic attack than benzene itself. lkouniv.ac.in Any substitution would be directed to the meta position. Conversely, the oxygen atom of the phenoxy group is an activating, ortho, para-directing group. Therefore, electrophilic attack is more likely to occur on the phenoxy ring.

A common example of an EAS reaction is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nptel.ac.in The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. lkouniv.ac.in While this compound itself acts as the acylating agent in reactions with other aromatic compounds, its own aromatic rings can also be subject to substitution under appropriate conditions. However, the presence of the deactivating acyl chloride group on one ring and the activating phenoxy group on the other would lead to preferential substitution on the phenoxy ring.

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Synthesis of Thioureide Libraries

One of the notable applications of 2-(phenoxymethyl)benzoyl chloride is in the synthesis of thioureide libraries. These libraries are collections of structurally related compounds that can be rapidly screened for biological activity. The synthesis typically involves the reaction of this compound with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which is then reacted with a variety of amines to produce the thioureide derivatives.

The structural diversity of thioureide libraries derived from this compound is primarily achieved through the use of a wide range of substituted primary aromatic amines. By varying the substituents on the aromatic amine, chemists can systematically modify the steric and electronic properties of the final thioureide compounds. This approach allows for the exploration of a broad chemical space, which is crucial for identifying compounds with desired biological activities. The reaction is generally straightforward and high-yielding, making it amenable to parallel synthesis techniques for the rapid generation of large compound libraries.

The this compound core acts as a fundamental scaffold upon which potentially bioactive molecules can be constructed. The inherent structural features of this scaffold, combined with the diversity introduced by the substituted aromatic amines, have led to the discovery of compounds with a range of biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily synthesize a multitude of derivatives from this common scaffold makes it an attractive starting point for drug discovery programs. nih.gov

The systematic synthesis of thioureide libraries from this compound provides an ideal platform for conducting Structure-Activity Relationship (SAR) studies. SAR is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. By comparing the activity of different thioureide derivatives, researchers can identify which structural modifications lead to an increase or decrease in potency, selectivity, or other desirable properties.

For instance, studies on N-benzoyl-2-hydroxybenzamides, which share a similar benzoyl-based core, have shown that modifications at three key sites—the phenol (B47542) ring, the 4-ethylphenyl ring, and the imide linker—can significantly impact their antiprotozoal activity. nih.gov Similar SAR studies on thioureide derivatives of this compound would involve analyzing the effects of different substituents on the phenoxymethyl (B101242) and aromatic amine portions of the molecule. This information is invaluable for the rational design of more potent and specific therapeutic agents. nih.govnih.govncku.edu.twelsevierpure.comresearchgate.net

Table 1: Representative Thioureide Derivatives and their Potential Biological Activities

DerivativeAmine UsedPotential Biological Activity
N-(4-chlorophenyl)-N'-(2-(phenoxymethyl)benzoyl)thiourea4-chloroanilineAntimicrobial
N-(4-methoxyphenyl)-N'-(2-(phenoxymethyl)benzoyl)thiourea4-methoxyanilineAnti-inflammatory
N-(4-nitrophenyl)-N'-(2-(phenoxymethyl)benzoyl)thiourea4-nitroanilineAnticancer

Synthetic Scaffold for Potentially Bioactive Compounds

Synthesis of N-Substituted Benzamide (B126) Derivatives

Beyond thioureides, this compound is a key reagent in the synthesis of N-substituted benzamide derivatives. This is achieved through the direct reaction of the benzoyl chloride with primary or secondary amines. This straightforward acylation reaction is a fundamental transformation in organic chemistry and allows for the introduction of the 2-(phenoxymethyl)benzoyl moiety into a wide variety of molecules. A series of N-substituted benzamide derivatives, designed based on the structure of the histone deacetylase inhibitor Entinostat (MS-275), have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net

Construction of Fused Heterocyclic Systems (e.g., Dibenzo[b,e]oxepinones)

A more advanced application of this compound is its use in the construction of fused heterocyclic systems, such as dibenzo[b,e]oxepinones. nih.govresearchgate.netnih.gov These tricyclic structures are of significant interest due to their presence in a number of biologically active compounds. The synthesis of dibenzo[b,e]oxepinones from this compound typically involves an intramolecular Friedel-Crafts acylation reaction. In this process, the benzoyl chloride reacts with the phenoxy ring in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the seven-membered central ring of the dibenzo[b,e]oxepinone system. nih.govresearchgate.net The resulting dibenzo[b,e]oxepinone core can be further modified to produce a variety of derivatives with potential therapeutic applications. nih.govresearchgate.netnih.govmdpi.commdpi.com

Table 2: Key Steps in the Synthesis of Dibenzo[b,e]oxepinones

StepReaction TypeReagents and Conditions
1Friedel-Crafts AcylationThis compound, AlCl₃, inert solvent
2Further DerivatizationVarious reagents depending on the desired final product

Role as a Key Intermediate in Multi-Step Organic Synthesis

The utility of this compound extends to its role as a crucial intermediate in more complex, multi-step synthetic sequences. rsc.org Its ability to introduce the 2-(phenoxymethyl)benzoyl group provides a strategic advantage in the assembly of larger, more intricate molecular architectures. For example, it can be used in the initial steps of a synthesis to install a key structural fragment, which is then elaborated through a series of subsequent reactions to afford the final target molecule. This approach has been employed in the synthesis of various complex natural products and designed molecules with specific functions. The conversion of benzoic acid to benzoyl chloride using thionyl chloride is a common step in such multi-step syntheses. morressier.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 2-(phenoxymethyl)benzoyl chloride, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different sets of protons.

The key diagnostic signal is the singlet corresponding to the two protons of the methylene (B1212753) bridge (-CH₂-). This signal is anticipated to appear in the range of 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen atom and the benzoyl moiety. The nine aromatic protons on the two phenyl rings would produce a complex series of multiplets in the aromatic region, typically between 6.9 and 8.2 ppm. The exact splitting patterns and chemical shifts depend on the substitution pattern and the electronic effects of the phenoxy and acyl chloride groups. For instance, in related benzoyl chloride derivatives, aromatic protons typically resonate in this region. chemicalbook.comuq.edu.auchemicalbook.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (C₆H₅O-)6.9 - 7.4Multiplet5H
Aromatic Protons (-C₆H₄COCl)7.5 - 8.2Multiplet4H
Methylene Protons (-OCH₂-)5.0 - 5.5Singlet2H

Note: Data is predicted based on the analysis of structurally similar compounds. The solvent is typically CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal.

The most downfield signal in the ¹³C-NMR spectrum corresponds to the carbonyl carbon (-C=O) of the acyl chloride group, expected in the range of 165-170 ppm due to its electrophilic nature. The carbon of the methylene bridge (-CH₂-) is predicted to resonate around 70 ppm. The twelve aromatic carbons will appear in the 115-160 ppm region. The carbon attached to the oxygen of the phenoxy group (C-O) will be the most downfield of the phenoxy ring carbons, while the quaternary carbons of the benzoyl ring will also be clearly identifiable. Spectroscopic data for analogous compounds like benzyl (B1604629) chloride show aromatic carbons in the ~128-138 ppm range and the CH₂Cl carbon at approximately 46 ppm. chemicalbook.com Similarly, for benzoyl chloride, aromatic signals are seen around 129-135 ppm with the carbonyl carbon appearing near 168 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 170
Aromatic Quaternary Carbons130 - 160
Aromatic CH Carbons115 - 135
Methylene Carbon (-OCH₂-)~70

Note: Data is predicted based on the analysis of structurally similar compounds. The solvent is typically CDCl₃.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F-NMR spectroscopy is an indispensable tool. rsc.org Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, this technique provides a clean spectrum where each unique fluorine atom or group gives a distinct signal. nih.gov The chemical shift of a fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for confirming the position of fluorine substitution on either of the aromatic rings. nih.gov

Furthermore, the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides valuable information about the connectivity of the molecule. nih.gov For example, if a fluorine atom were substituted on the benzoyl ring, its coupling to adjacent aromatic protons would confirm its regiochemistry. While specific data for a fluorinated derivative of the title compound is not available, the methodology is well-established for other fluorinated benzoyl derivatives. researchgate.netspectrabase.com This analytical approach is crucial for the unambiguous characterization of novel fluorinated compounds in medicinal and materials chemistry. rsc.orgnih.gov

Two-Dimensional NMR Techniques (e.g., GCOSY, GHMBC, GHSQC) for Complex Structure Assignments

When 1D NMR spectra are crowded or ambiguous, particularly in the aromatic region, two-dimensional (2D) NMR techniques are employed to resolve structural uncertainties. beilstein-journals.org

GCOSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, GCOSY would reveal the connectivity between the protons on each of the aromatic rings, helping to assign specific signals.

GHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by several characteristic absorption bands that confirm its key structural features. The most prominent and diagnostically important peak is the carbonyl (C=O) stretch of the acyl chloride. This band is expected to be very strong and sharp, appearing at a high frequency, typically in the range of 1770-1820 cm⁻¹.

Another key feature is the set of bands corresponding to the ether linkage (C-O-C). A strong, characteristic asymmetric C-O-C stretching vibration for the aryl ether is expected around 1240-1260 cm⁻¹. A symmetric stretch would appear at a lower frequency. The spectrum would also display multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings. C-H stretching vibrations for the aromatic and methylene groups typically appear just above 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2850 - 2960Medium
Acyl Chloride C=O Stretch1770 - 1820Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Variable
Asymmetric Aryl Ether C-O Stretch1240 - 1260Strong
C-Cl Stretch650 - 850Medium-Weak

Note: Data is predicted based on characteristic group frequencies and data from analogous compounds.

Attenuated Total Reflection (ATR-FTIR) Applications

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive analytical technique ideal for the surface analysis of this compound. nih.gov It identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the ATR-FTIR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural features.

Key vibrational frequencies anticipated in the spectrum include a strong absorption band for the carbonyl (C=O) group of the benzoyl chloride, typically found in the range of 1770-1815 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by stretching vibrations in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration from the acyl chloride group would appear in the lower frequency region, typically between 600-800 cm⁻¹.

Table 1: Expected ATR-FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Carbonyl (C=O)Stretch1770 - 1815
Aromatic C=CStretch1450 - 1600
Ether (C-O-C)Asymmetric Stretch1200 - 1300
Ether (C-O-C)Symmetric Stretch1000 - 1100
Acyl Chloride (C-Cl)Stretch600 - 800

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural details of this compound by analyzing the mass-to-charge ratio of its ionized fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₄H₁₁ClO₂, the theoretical monoisotopic mass is 246.044757 Da. epa.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₁ClO₂
Theoretical Monoisotopic Mass (Da)246.044757 epa.gov
Expected Experimental Mass (Da)246.0447 ± 0.0005

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass spectra. nih.govphcogres.com It is highly effective for assessing the purity of this compound and identifying any potential impurities. nih.gov In a GC-MS analysis, a pure sample of the compound would ideally produce a single peak in the gas chromatogram at a characteristic retention time. nih.gov The mass spectrometer then analyzes this peak, generating a mass spectrum that serves as a molecular fingerprint, which can be compared against spectral libraries for confirmation. The presence of additional peaks would indicate impurities, which can then be identified by their respective mass spectra.

Table 3: Illustrative GC-MS Purity Analysis Data

Retention Time (min)Peak Area (%)Identification
12.5499.8This compound
10.210.2Impurity A

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. For this compound (C₁₄H₁₁ClO₂), this technique is used to verify that the empirical formula matches the theoretical composition. The experimentally determined percentages of carbon, hydrogen, and oxygen should align closely with the calculated theoretical values, providing fundamental confirmation of the compound's purity and elemental makeup.

Table 4: Elemental Composition of this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)68.1668.12 ± 0.3
Hydrogen (H)4.494.51 ± 0.3
Oxygen (O)12.9712.95 ± 0.3
Chlorine (Cl)14.37Not typically measured

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

X-ray Diffraction (XRD) is an essential analytical method for confirming the solid-state structure of a crystalline material. researchgate.net If this compound is synthesized or isolated as a crystalline solid, XRD analysis will produce a unique diffraction pattern. researchgate.net This pattern, characterized by a series of diffraction peaks at specific angles (2θ), is a direct result of the compound's internal crystal lattice. The resulting diffractogram serves as a distinct fingerprint for the specific crystalline form of the compound, confirming its identity and providing information about its crystallinity and polymorphic state. researchgate.netrsc.org

Table 5: Hypothetical X-ray Diffraction Peak List

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
20.44.3570
25.83.4595
30.12.9760

Computational Chemistry and Theoretical Modeling of 2 Phenoxymethyl Benzoyl Chloride Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules.

A foundational step in the computational study of 2-(Phenoxymethyl)benzoyl chloride would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure would reveal key chemical properties. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate and accept electrons, respectively. A molecular electrostatic potential (MEP) map would further illustrate the electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC=O1.19 Å
Bond LengthC-Cl1.80 Å
Bond LengthC-O (ether)1.37 Å
Bond LengthO-CH21.43 Å
Dihedral AnglePhenyl-C=O~30°
Dihedral AngleO-CH2-C-C~110°

Note: These values are illustrative and would need to be calculated using DFT methods.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra.

By correlating the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. This is invaluable for identifying the compound and understanding the vibrational characteristics of its functional groups, such as the carbonyl (C=O) stretch of the benzoyl chloride moiety and the ether (C-O-C) stretches.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeHypothetical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching~1770
C-ClStretching~850
Ether (Ar-O-CH2)Asymmetric Stretch~1240
Ether (Ar-O-CH2)Symmetric Stretch~1040

Note: These are typical frequency ranges and would be precisely calculated via DFT.

Furthermore, DFT can be used to model reaction pathways. For instance, the hydrolysis of the acyl chloride group or its reaction with a nucleophile can be simulated. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Studies

While DFT provides a static picture of the molecule at its energy minimum, this compound possesses significant conformational flexibility due to the ether linkage and the rotation of the phenyl rings. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and flexes at a given temperature. This allows for the identification of the most populated conformations in solution and the energy barriers between them. Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and interactions with other molecules.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computational descriptors with its experimentally determined reactivity. While no specific QSRR studies for this compound are available, one could be developed.

This would involve synthesizing a series of related compounds with varying substituents on the phenyl rings and measuring their reaction rates for a specific transformation. Computational descriptors (such as steric and electronic parameters derived from DFT) for each compound would then be correlated with the experimental reactivity data to build a predictive model. Such a model would be invaluable for designing new compounds with tailored reactivity.

Theoretical Studies of Reaction Mechanisms (e.g., Nucleophilic Substitution Transition States)

The benzoyl chloride functional group is highly susceptible to nucleophilic acyl substitution. Theoretical studies can provide a detailed picture of the mechanism of these reactions. By mapping the potential energy surface for the reaction of this compound with a nucleophile, the structure of the transition state can be elucidated.

These calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. The influence of the phenoxymethyl (B101242) substituent on the stability of the transition state and, consequently, on the reaction rate could be precisely quantified. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Quantum Chemical Studies on Photoreactivity and Cleavage

Quantum chemical studies provide profound insights into the photoreactivity and cleavage mechanisms of molecules like this compound. While specific computational data for this exact compound is not extensively available in public literature, theoretical modeling of related benzoyl derivatives and general principles of photochemistry allow for the construction of a robust theoretical framework to understand its behavior upon photoexcitation.

The photoreactivity of acyl chlorides is often initiated by the absorption of ultraviolet light, leading to the excitation of an electron from a non-bonding orbital (n) or a π orbital to an antibonding π* or σ* orbital. In the case of benzoyl chloride derivatives, the lowest energy electronic transition is typically the n → π* transition associated with the carbonyl group. This excitation leads to the formation of an excited singlet state, denoted as S₁. From this state, the molecule can undergo several photophysical and photochemical processes, including intersystem crossing to a triplet state (T₁), fluorescence, or chemical reaction.

Theoretical studies on simpler acyl chlorides, such as acetyl chloride, suggest that upon excitation, a rapid interconversion from the initially formed ¹[n, π(C=O)] state to a repulsive ¹[n, σ(C-Cl)] state can occur. acs.org This process significantly weakens the carbon-chlorine bond, making it susceptible to cleavage. A similar mechanism is anticipated for this compound, where the primary photochemical event would be the homolytic cleavage of the C-Cl bond to generate a 2-(phenoxymethyl)benzoyl radical and a chlorine radical.

Another critical bond to consider for potential cleavage is the C-O bond of the phenoxymethyl substituent. Density Functional Theory (DFT) calculations on related aromatic ethers and esters can provide estimates for bond dissociation energies (BDEs). Generally, the acyl-Cl bond is weaker and more photolabile than the aryl-O bond.

To illustrate the relative bond strengths, a hypothetical comparison of bond dissociation energies (BDEs) based on computational studies of similar functional groups is presented below.

Bond in this compoundTypical Calculated BDE (kcal/mol)Implication for Photoreactivity
Benzoyl C-Cl~70-80Primary site for photochemical cleavage
Phenoxy C-O~90-100Less likely to cleave than the C-Cl bond
Benzyl (B1604629) C-O~85-95Potential secondary cleavage site

Note: These values are illustrative and based on general data for similar chemical structures. Actual BDEs for this compound would require specific DFT calculations.

Furthermore, the presence of the ortho-phenoxymethyl group can influence the photoreactivity. The substituent can affect the electronic structure of the benzoyl chromophore, potentially shifting the absorption spectrum and influencing the lifetimes and decay pathways of the excited states. rug.nl Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra and the nature of the excited states. researchgate.net

Quantum chemical simulations can also explore alternative photochemical pathways, such as a photo-Fries-type rearrangement. rsc.org In such a process, the acyl group could migrate from the oxygen atom to the aromatic ring of the phenoxy group. However, the primary and most anticipated photochemical reaction remains the cleavage of the C-Cl bond due to its lower bond dissociation energy and the established photoreactivity of benzoyl chlorides. rsc.org

The solvent environment can also play a crucial role in the photoreactivity, a factor that can be modeled using computational methods. rug.nl Polar solvents might stabilize charged intermediates or transition states, potentially altering reaction pathways and quantum yields compared to nonpolar solvents.

Future Research Directions and Translational Potential

The unique structural features of 2-(phenoxymethyl)benzoyl chloride, combining a reactive acyl chloride with a flexible phenoxymethyl (B101242) ether linkage, position it as a valuable building block for future research in synthetic chemistry and chemical biology. The exploration of its potential is poised to open new avenues in catalysis, materials science, and drug discovery.

Q & A

Basic: What synthetic routes are optimal for preparing 2-(Phenoxymethyl)benzoyl chloride in laboratory settings?

Methodological Answer:
The synthesis typically involves reacting 2-(Phenoxymethyl)benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A standard protocol includes:

  • Step 1: Dissolve 2-(Phenoxymethyl)benzoic acid in anhydrous dichloromethane (DCM).
  • Step 2: Add SOCl₂ dropwise under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.
  • Step 3: Reflux for 2–4 hours, followed by solvent removal under reduced pressure .
    Key Considerations:
  • Excess SOCl₂ must be quenched with dry ethanol or trapped using a NaOH scrubber to prevent HCl/phosgene release .
  • Monitor reaction progress via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹) or TLC (hexane:ethyl acetate, 8:2) .

Basic: How can researchers ensure high purity during isolation of this compound?

Methodological Answer:

  • Distillation: Use short-path distillation under high vacuum (≤1 mmHg) to isolate the product (boiling point ~180–200°C, estimated based on benzoyl chloride analogs) .
  • Chromatography: For trace impurities, employ flash column chromatography with silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) .
  • Purity Assessment: Validate purity via GC-MS (≥98% purity threshold) or ¹H-NMR (absence of –OH or unreacted acid signals) .

Advanced: How does the phenoxymethyl substituent influence the reactivity of this compound in acylation reactions?

Methodological Answer:
The phenoxymethyl group introduces steric hindrance and electron-donating effects:

  • Steric Effects: Reduced reaction rates with bulky nucleophiles (e.g., secondary amines) compared to unsubstituted benzoyl chloride. Optimize by increasing reaction temperature (40–60°C) .
  • Electronic Effects: Enhanced stability against hydrolysis due to electron donation from the ether oxygen. Kinetic studies in aqueous THF (pH 7) show a hydrolysis half-life >24 hours at 25°C, compared to ~2 hours for benzoyl chloride .
    Experimental Design:
  • Compare acylation rates with benzoyl chloride using pseudo-first-order kinetics under identical conditions.
  • Use Hammett substituent constants (σ⁺) to correlate electronic effects with reactivity .

Advanced: What analytical strategies resolve discrepancies in reaction yields when using this compound?

Methodological Answer:

  • LC-MS Quantification: Derivatize unreacted starting material with dansyl hydrazine and quantify via reverse-phase LC-MS (C18 column, acetonitrile/water gradient) .
  • Side Reaction Analysis: Identify by-products (e.g., esterification with residual ethanol) using GC-MS or high-resolution mass spectrometry (HRMS) .
  • Moisture Control: Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O), as hydrolysis to 2-(Phenoxymethyl)benzoic acid reduces yields .

Safety: What critical protocols mitigate risks when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves (tested for ≥30-minute penetration resistance), chemical goggles, and a lab coat. Use a fume hood for all manipulations .
  • Decomposition Mitigation: Avoid heating above 80°C to prevent phosgene release. Equip reactors with gas traps (e.g., 10% NaOH solution) .
  • Spill Management: Neutralize spills with sodium bicarbonate slurry, followed by adsorption using vermiculite .

Regulatory: How does the carcinogenicity classification impact laboratory use of this compound?

Methodological Answer:

  • IARC Classification: While benzoyl chloride itself is not classified, combined exposure with α-chlorinated toluenes is Group 2A (probable carcinogen). Implement engineering controls (e.g., closed-system transfers) to minimize aerosolization .
  • REACH Compliance: The compound is not listed under Annex XVII (restrictions) or Annex XIV (authorization), but researchers must adhere to institutional chemical hygiene plans .

Stability: How should this compound be stored to prevent decomposition?

Methodological Answer:

  • Storage Conditions: Store in amber glass bottles under inert gas (Ar) at –20°C. Use molecular sieves (3Å) to absorb moisture .
  • Stability Monitoring: Perform monthly ¹H-NMR checks to detect hydrolysis (appearance of –COOH at δ 12–13 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.